A cyclic undecapeptide from an extract of soil fungi. It is a powerful immunosupressant with a specific action on T-lymphocytes. It is used for the prophylaxis of graft rejection in organ and tissue transplantation. (From Martindale, The Extra Pharmacopoeia, 30th ed).
cyclosporin A
CAS No.: 59865-13-3
Cat. No.: VC21549750
Molecular Formula: C62H111N11O12
Molecular Weight: 1202.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 59865-13-3 |
---|---|
Molecular Formula | C62H111N11O12 |
Molecular Weight | 1202.6 g/mol |
IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1S,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
Standard InChI | InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1 |
Standard InChI Key | PMATZTZNYRCHOR-NSJDOISKSA-N |
Isomeric SMILES | CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Appearance | white solid powder |
Boiling Point | 1293.8±65.0 °C at 760 mmHg |
Colorform | Forms white prismatic crystals from acetone |
Melting Point | 298 to 304 °F (NTP, 1992) 148-151 °C |
Historical Development
Cyclosporin A was discovered in the 1970s as a metabolite of soil fungi, specifically Cylindrocarpon lucidum and Tolypocladium inflatumin (formerly known as Trichoderma polysporum) . Initially, researchers identified cyclosporines as compounds with antifungal activity before discovering their potent immunosuppressive properties .
Mechanism of Action
Primary Immunosuppressive Pathway
Cyclosporin A functions primarily as a calcineurin inhibitor that suppresses T cell activation . Its mechanism of action involves binding to the receptor cyclophilin-1 inside cells, producing a complex known as cyclosporine-cyclophilin . This complex subsequently inhibits calcineurin, a calcium and calmodulin-dependent phosphatase that normally activates nuclear factor of activated T cells (NFAT) .
By inhibiting calcineurin, cyclosporin A prevents the dephosphorylation and activation of NFAT, a transcription factor that promotes the production of various cytokines including IL-2, IL-4, interferon-gamma, and TNF-alpha . This inhibition disrupts the inflammatory cascade and suppresses T-cell-mediated immune responses . Specifically, the inhibition of IL-2, a cytokine necessary for T cell activation and proliferation, is believed to be primarily responsible for cyclosporin A's immunosuppressive effects .
Effects on Dendritic Cells and Adaptive Immunity
Beyond its direct effects on T cells, cyclosporin A actively counters inflammatory responses through inhibition of CCR7, disturbance of dendritic cell migration, and modulation of T cell interactions . This disruption of the initiation phase of the immune response prevents the transition to the amplification stage, where pro-inflammatory cytokine expression and T-cell-attracting chemokine expression would normally increase antigen-presenting cell activity and promote CD4+ T-cell subset production .
Additional Signaling Pathways
Recent research has revealed that cyclosporin A also blocks the activation of JNK and p38 signaling pathways triggered by antigen recognition, making it a highly specific inhibitor of T cell activation beyond just the calcineurin/NFAT pathway . This broader impact on cellular signaling contributes to its potent immunosuppressive effects.
Pharmacokinetics
Absorption and Bioavailability
The absorption of cyclosporin A occurs primarily in the intestine and is characterized by high variability between individuals . After oral administration, absorption is slow and incomplete, with peak bioavailability of approximately 30% occurring between 1-8 hours after administration, with some patients exhibiting a second absorption peak .
The bioavailability of cyclosporin A ranges dramatically from less than 5% to 89% in transplant patients . This variability is particularly pronounced in liver and kidney transplant patients and bone marrow recipients, who often experience poor absorption .
Factors Affecting Absorption
Multiple factors influence the oral absorption of cyclosporin A, contributing to its complex pharmacokinetics:
Factor | Impact on Absorption |
---|---|
Time elapsed after surgery | Can affect absorption rate and extent |
Dose administered | May influence proportional absorption |
Gastrointestinal dysfunction | Can significantly reduce absorption |
External bile drainage | Reduces absorption due to bile's role in fat-soluble drug absorption |
Liver disease | Alters first-pass metabolism and absorption |
Food intake | Can either enhance or inhibit absorption depending on food content |
This variability necessitates careful therapeutic drug monitoring to ensure adequate immunosuppression while minimizing toxicity .
Distribution
Cyclosporin A is widely distributed throughout the body and exhibits multicompartmental behavior following intravenous administration . The volume of distribution ranges from 0.9 to 4.8 L/kg when measured in whole blood using high-pressure liquid chromatography (HPLC) .
The distribution of cyclosporin A in blood follows a specific pattern:
Blood Component | Percentage Distribution |
---|---|
Plasma | 33-47% |
Lymphocytes | 4-9% |
Granulocytes | 5-12% |
Erythrocytes | 41-58% |
The drug concentrates primarily in leukocyte-rich tissues and tissues containing high amounts of fat due to its lipophilic nature .
Protein Binding and Metabolism
Cyclosporin A is highly bound to plasma proteins, with approximately 50% of the administered dose taken up by erythrocytes and about 34% bound to lipoproteins . Some prescribing information suggests that up to 90% is mainly bound to lipoproteins .
The drug undergoes extensive biotransformation by cytochrome P450 enzymes (CYP) to more than 30 metabolites that differ in their therapeutic activity and toxicity . The main enzyme involved in cyclosporin A metabolism is CYP3A4 . Primary metabolites include AM1 (hydroxylated at amino acid 1), AM9 (hydroxylated at amino acid 9), and AM4N (N-demethylated at amino acid 4), which undergo further biotransformation to yield secondary metabolites .
Steady-State Pharmacokinetics
Studies have shown that cyclosporin A blood levels reach a steady state after approximately five days of twice-daily dosing (after nine administrations) . This finding is clinically significant as it indicates the optimal time point for monitoring blood levels in patients to ensure therapeutic efficacy . The remarkable interindividual variability of cyclosporin A pharmacokinetics further emphasizes the need for treatment monitoring .
Therapeutic Applications
Organ Transplantation
The primary clinical application of cyclosporin A is in preventing rejection after organ transplantation . It is the standard immunosuppressant used in kidney, liver, heart, and bone marrow transplantations . In these settings, it is often administered in combination with other immunosuppressive agents such as steroids, azathioprine, or mycophenolic acid to achieve optimal outcomes .
Autoimmune and Inflammatory Disorders
Beyond transplantation, cyclosporin A is used to treat various autoimmune and inflammatory conditions, both on-label and off-label:
Condition | Application Type | Notes |
---|---|---|
Psoriasis | Approved indication | Used for severe cases resistant to other therapies |
Rheumatoid arthritis | Approved indication | Often used when conventional treatments fail |
Atopic dermatitis | Off-label | Effective for severe cases |
Blistering disorders | Off-label | Used in pemphigus and other autoimmune blistering diseases |
Ulcerative colitis | Off-label | May induce remission in steroid-resistant cases |
Juvenile rheumatoid arthritis | Off-label | Shows efficacy in specific presentations |
Uveitis | Off-label | Effective for inflammatory eye conditions |
Connective tissue diseases | Off-label | Used in various systemic conditions |
Idiopathic thrombocytopenic purpura | Off-label | May improve platelet counts |
These applications highlight the versatility of cyclosporin A in managing diverse immune-mediated conditions .
Ophthalmic Applications
Cyclosporin A has proven valuable as an ophthalmic therapeutic for dry eye disease (DED) through its immunomodulatory actions and regulation of the adaptive immune response . Recent formulations include water-free topical cyclosporin solutions, which have demonstrated early therapeutic effects on the ocular surface .
In clinical trials, water-free cyclosporin solution (0.1%) showed significant improvements in corneal fluorescein staining (CFS) and dry eye symptoms compared to vehicle alone . Within four weeks of treatment, 71.6% of participants treated with cyclosporin responded with an improvement of 3 grades or higher in total CFS versus 59.7% in the vehicle group . These findings have led to the development of various ophthalmic formulations of cyclosporin A, including Restasis, Cequa, Verkazia, and Vevye .
Juvenile Chronic Arthritis
Studies have evaluated the efficacy and safety of cyclosporin A in juvenile chronic arthritis (JCA). In a 10-year prospective trial, cyclosporin A (3-5 mg/kg per day) showed efficacy primarily in controlling fever and reducing steroid therapy in patients with systemic-onset disease . The benefits related to arthritis, laboratory parameters, and uveitis were less clear-cut .
The study reported that 66% of participants withdrew from therapy due to inefficacy or side effects, while eight patients with systemic disease achieved complete remission . This suggests that cyclosporin A may be most beneficial in specific subsets of juvenile arthritis patients, particularly for its steroid-sparing effect and fever control.
Antiviral Effects
Recent investigations have explored cyclosporin A's potential antiviral effects against respiratory viruses, including SARS-CoV-2 variants and human parainfluenza virus 3 (HPIV3) . In an ex vivo model of human airway epithelium, cyclosporin A exhibited a dose-dependent antiviral effect against the SARS-CoV-2 Delta variant but showed no significant impact against the Omicron variant or HPIV3 .
At high concentrations, cyclosporin A was associated with increased IL-8 expression and decreased IFNλ expression in both infected and non-infected human airway epithelium . These findings highlight the complexity of cyclosporin A's antiviral mechanisms, which likely involve intricate inflammatory pathways and interactions with specific viral proteins rather than a general antiviral effect .
System | Adverse Effects |
---|---|
Renal | Nephrotoxicity, increased blood urea and creatinine |
Cardiovascular | Hypertension, fluid retention |
Neurological | Tremor, headache, paresthesia |
Dermatological | Hirsutism, gingival hyperplasia |
Gastrointestinal | Nausea, vomiting, diarrhea |
Metabolic | Electrolyte abnormalities, hyperlipidemia, hyperglycemia |
Hepatic | Elevated liver enzymes, hepatotoxicity |
Ophthalmic | Eye disorders |
Immunological | Immune system disorders |
Nephrotoxicity represents a major limiting factor for long-term cyclosporin A use, often necessitating dose reduction or discontinuation .
Hematological and Biochemical Changes
Studies in experimental models have documented various hematological and biochemical changes associated with cyclosporin A treatment:
Parameter | Change Observed | Clinical Significance |
---|---|---|
White blood cell counts | Increased | May indicate inflammatory response |
Absolute lymphocyte count | Increased | Significant increase in all subjects by day 10 |
Total protein | Decreased | Significant decrease by day 10 of treatment |
Albumin | Decreased | Significant decrease by day 10 of treatment |
Blood urea | Increased | May indicate early renal effects |
These changes underscore the importance of regular monitoring of patients receiving cyclosporin A therapy .
Cancer Risk
Cyclosporin A has been associated with an increased risk of certain cancers, particularly lymphoma and skin cancer, especially among transplant recipients . This elevated cancer risk may be related to the drug's mechanism, which can impair apoptosis and activate pathways linked to tumor growth .
The drug has been classified as a known human carcinogen since 1998 by the Report on Carcinogens (ROC) . Despite this risk, the benefits of cyclosporin A in preventing transplant rejection and managing severe autoimmune conditions often outweigh the cancer risk for many patients, though careful monitoring and preventive measures are essential.
Metabolite | Effect with SJW Co-administration | Magnitude of Change |
---|---|---|
Parent compound (CSA) | Decreased blood levels | Required ~55% dose increase |
AM1 and AM1c | Greater reduction than parent | Approximately 60% reduction |
AM9 and AM19 | Minimal effect | Relatively unchanged |
AM4N | Moderate reduction | 23-42% reduction depending on parameter |
These findings emphasize the importance of monitoring potential herb-drug interactions in patients receiving cyclosporin A and adjusting dosages accordingly to maintain therapeutic efficacy .
Current Research and Future Directions
Novel Formulations
Research continues to develop improved formulations of cyclosporin A to enhance efficacy and minimize side effects. Water-free topical formulations for ophthalmic use represent a significant advancement, showing promising results in clinical trials with reduced side effects and improved efficacy for dry eye disease .
Expanding Applications
Ongoing investigations are exploring new potential applications for cyclosporin A:
-
Antiviral effects against respiratory viruses, with studies showing variable efficacy depending on the specific viral target
-
Cardioprotective effects in myocardial infarction, though results have been inconsistent across different animal models
-
Anti-tumor effects on specific cancers, despite the general association with increased cancer risk
Understanding Dual Mechanisms
Recent discoveries regarding cyclosporin A's dual effects—both immunosuppressive through calcineurin inhibition and potentially immunostimulatory through mTORC1 activation—suggest that optimal therapeutic outcomes may require more sophisticated approaches . Research indicates that cyclosporin A synergizes with mTORC1 pathway inhibitors, leading to potent suppression of proliferation and cytokine production in CD8+ T cells .
This suggests that relying solely on cyclosporin A may be insufficient for optimal therapeutic outcomes, and simultaneously targeting both the calcineurin-NFAT pathway and the mTORC1 pathway could maximize efficacy . This emerging understanding may lead to new combination therapies and treatment strategies in the future.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume